molecular formula C10H21NO2 B13634368 2-Amino-4-ethyloctanoic acid

2-Amino-4-ethyloctanoic acid

Cat. No.: B13634368
M. Wt: 187.28 g/mol
InChI Key: HIPFDSJQVKURRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-4-ethyloctanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group (-NH2) attached to the second carbon atom and an ethyl group attached to the fourth carbon atom of an octanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-ethyloctanoic acid can be achieved through several methods. One common approach involves the alkylation of glycine Schiff base with ethyl iodide under basic conditions. The resultant product is then hydrolyzed to yield the desired amino acid. Another method involves the use of aldolases and transaminases to catalyze the formation of the compound from simpler precursors .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using recyclable chiral auxiliaries to form Ni(II) complexes with glycine Schiff base. These complexes are then alkylated with ethyl iodide under basic conditions, followed by disassembly to reclaim the chiral auxiliary and obtain the amino acid .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-ethyloctanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4-ethyloctanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-ethyloctanoic acid involves its interaction with specific molecular targets and pathways. The amino group allows it to act as a nucleophile, participating in various biochemical reactions. It can form Schiff bases with aldehydes and ketones, which are important intermediates in metabolic pathways. Additionally, its structure allows it to interact with enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-hydroxybutanoic acid
  • 2-Amino-4,4,4-trifluorobutanoic acid
  • 2-Amino-4-acetaminoanisole

Uniqueness

2-Amino-4-ethyloctanoic acid is unique due to its specific structural features, such as the presence of an ethyl group at the fourth carbon atom. This structural variation imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill .

Properties

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

2-amino-4-ethyloctanoic acid

InChI

InChI=1S/C10H21NO2/c1-3-5-6-8(4-2)7-9(11)10(12)13/h8-9H,3-7,11H2,1-2H3,(H,12,13)

InChI Key

HIPFDSJQVKURRQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.